molecular formula C9H16O2 B14706983 3-(2-Hydroxypropan-2-yl)cyclohexan-1-one CAS No. 13149-18-3

3-(2-Hydroxypropan-2-yl)cyclohexan-1-one

Cat. No.: B14706983
CAS No.: 13149-18-3
M. Wt: 156.22 g/mol
InChI Key: WAWDJIBGSFACDZ-UHFFFAOYSA-N
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Description

3-(2-Hydroxypropan-2-yl)cyclohexan-1-one is a chemical compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . This compound is characterized by a cyclohexanone ring substituted with a hydroxypropan-2-yl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxypropan-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with isopropanol under acidic or basic conditions . The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an intermediate, which then undergoes dehydration to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxypropan-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Hydroxypropan-2-yl)cyclohexan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxypropan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxypropan-2-yl)cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

13149-18-3

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-(2-hydroxypropan-2-yl)cyclohexan-1-one

InChI

InChI=1S/C9H16O2/c1-9(2,11)7-4-3-5-8(10)6-7/h7,11H,3-6H2,1-2H3

InChI Key

WAWDJIBGSFACDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCC(=O)C1)O

Origin of Product

United States

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